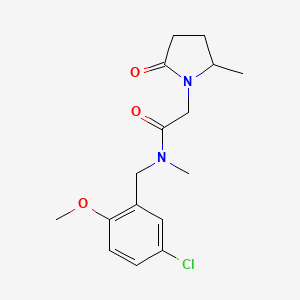

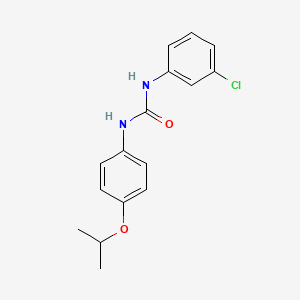

![molecular formula C14H15NO3S2 B5661180 5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5661180.png)

5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid involves several steps, including the protection and deprotection of carboxylic acids. A relevant example includes the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids, demonstrating efficient intramolecular hydrogen abstraction without the necessity of a photosensitizer for the formation of the corresponding carboxylic acids in almost quantitative yields (Klan, Zabadal, & Heger, 2000).

Molecular Structure Analysis

The solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates have been elucidated through single-crystal X-ray structural analysis. These studies reveal how the thiophene rings adopt nearly coplanar arrangements or, in some cases, nearly perpendicular orientations, depending on the substituents at the carboxylic acid positions. This information is critical for understanding the conformational preferences and electronic properties of bithiophene derivatives (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Chemical Reactions and Properties

The chemical reactivity of carboxylic acid derivatives, including those structurally similar to 5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid, often involves the formation and rearrangement of carbonyl groups. For example, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate showcases a series of reactions, including N-alkylation, carbamoylation, and intramolecular cyclization, that highlight the versatility of carboxylic acid derivatives in organic synthesis (Vaid et al., 2014).

Physical Properties Analysis

The physical properties of bithiophene derivatives, including their optical and electronic characteristics, can be significantly influenced by their molecular structure. Studies on dimethyl 2,2'-bithiophenedicarboxylates have contributed to understanding the relationship between molecular conformation and optical properties, which is crucial for designing materials with specific light-absorbing or emitting properties.

Chemical Properties Analysis

The chemical properties of 5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid derivatives, including their reactivity towards various reagents and conditions, are essential for their application in synthetic chemistry and material science. For instance, the photoreleasable protection of carboxylic acids allows for controlled reactions in the presence of light, demonstrating the utility of these compounds in photochemical synthesis and applications (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Eigenschaften

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c1-14(2,3)13(18)15-11-10(12(16)17)8(7-20-11)9-5-4-6-19-9/h4-7H,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBLERVDVYDGCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B5661101.png)

![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)

![(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)

![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)

![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)

![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5661179.png)